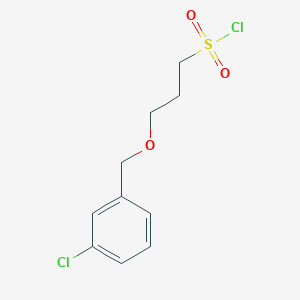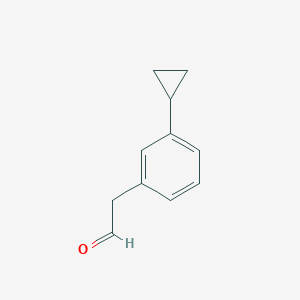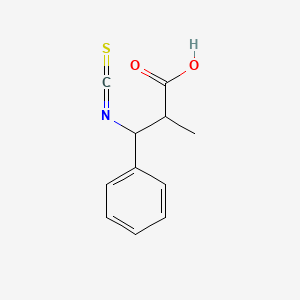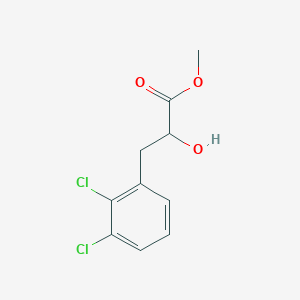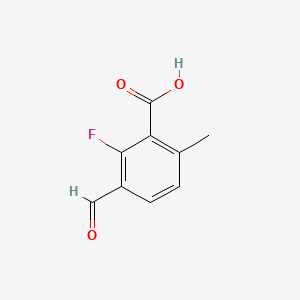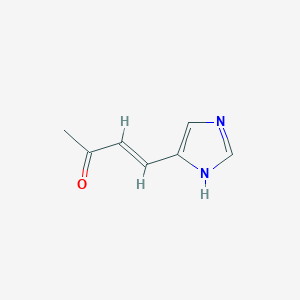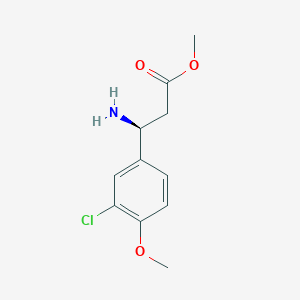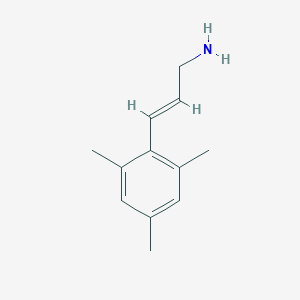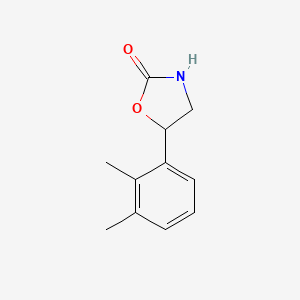![molecular formula C7H14ClN B13617669 2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
2-Azabicyclo[4.2.0]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[4.2.0]octane hydrochloride is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered ring fused to a four-membered ring, with a nitrogen atom incorporated into the six-membered ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[4.2.0]octane hydrochloride can be achieved through a tandem Strecker reaction followed by intramolecular nucleophilic cyclization. This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an aminonitrile intermediate, which then undergoes cyclization to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic route. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[4.2.0]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bicyclic compounds, which can be further utilized in synthetic chemistry and drug development .
Applications De Recherche Scientifique
2-Azabicyclo[4.2.0]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring fusion pattern.
8-Azabicyclo[3.2.1]octane: A compound with a similar core structure but different ring sizes and fusion.
Uniqueness
2-Azabicyclo[4.2.0]octane hydrochloride is unique due to its specific ring fusion and nitrogen incorporation, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
Propriétés
Formule moléculaire |
C7H14ClN |
|---|---|
Poids moléculaire |
147.64 g/mol |
Nom IUPAC |
2-azabicyclo[4.2.0]octane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-3-4-7(6)8-5-1;/h6-8H,1-5H2;1H |
Clé InChI |
VFBUZIVHKLMKOM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC2NC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


